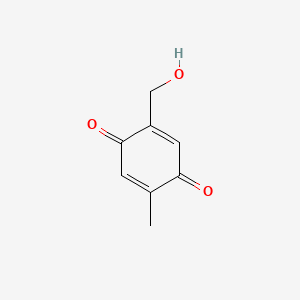

p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-

Description

p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-, is a substituted quinone derivative characterized by a hydroxylmethyl (-CH₂OH) group at position 2 and a methyl (-CH₃) group at position 5 on the benzoquinone ring. Quinones, in general, are redox-active molecules involved in electron transfer processes, and substitutions on the aromatic ring modulate their physicochemical properties, solubility, and biological activity .

The synthesis of this compound often begins with 2,5-dimethoxybenzaldehyde as a precursor. The aldehyde group is reduced to a hydroxymethyl group, while the methoxy groups are demethylated to yield the quinone structure. This pathway ensures regioselectivity and efficient introduction of substituents .

Properties

IUPAC Name |

2-(hydroxymethyl)-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMPZMNGFXUDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193840 | |

| Record name | p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40870-52-8 | |

| Record name | 4-Hydroxymethyltoluquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040870528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC186038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYMETHYLTOLUQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S49T0GW9FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Oxidation of Precursors

Starting Materials : The compound can be synthesized from 2-(hydroxymethyl)-5-methylphenol or related phenolic compounds.

Oxidizing Agents : Common oxidizing agents used include air, oxygen, and tert-butyl hydroperoxide. The choice of oxidant can significantly affect the yield and purity of the final product.

Reaction Conditions

Solvent Selection : The reactions are typically carried out in low molecular weight alcohols such as methanol or ethanol, which must be anhydrous to prevent the hydrolysis of intermediates.

Temperature and Pressure : The reactions are generally conducted at temperatures ranging from 20 °C to 100 °C, with atmospheric pressure being sufficient for most processes. Elevated pressures may be employed in specific cases to enhance reaction rates.

General Procedure

Preparation of Reaction Mixture : A mixture of the phenolic precursor is combined with an alkali alcoholate (e.g., sodium methylate) to adjust pH levels between 3 to 6, preferably around 4.2.

Addition of Oxidant : The oxidizing agent is introduced gradually while maintaining stirring at a controlled temperature.

Reaction Monitoring : The reaction progress can be monitored through techniques such as gas chromatography or high-performance liquid chromatography (HPLC).

Workup Procedure : After completion, the reaction mixture is typically concentrated under reduced pressure to remove solvents, followed by extraction with organic solvents like toluene or dichloromethane.

Purification : The product can be further purified through recrystallization or distillation to achieve the desired purity.

Table 1: Summary of Preparation Methods

| Method | Starting Material | Oxidizing Agent | Temperature Range | Yield (%) |

|---|---|---|---|---|

| Method A | 2-(Hydroxymethyl)-5-methylphenol | Air/Oxygen | 20 - 80 °C | Up to 80% |

| Method B | Related Phenolic Compounds | Tert-butyl hydroperoxide | 40 - 100 °C | Up to 75% |

| Method C | Direct oxidation of precursors | Alkali alcoholate + Air | Ambient - Elevated | Variable |

Recent studies have shown that optimizing reaction conditions can lead to significantly improved yields of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-. For instance, using tert-butyl hydroperoxide as an oxidant has been demonstrated to enhance yields compared to traditional oxygen oxidation methods due to its ability to provide a more controlled oxidative environment.

Chemical Reactions Analysis

Types of Reactions: p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or chromic acid.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, often involving halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include dihydroxy derivatives, halogenated quinones, and various substituted quinones .

Scientific Research Applications

Chemistry

In organic synthesis, p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- serves as a precursor for synthesizing more complex organic molecules. Its unique reactivity allows for various transformations, making it a valuable intermediate in chemical reactions.

Biology and Medicine

The compound has garnered interest in medicinal chemistry due to its significant biological activities:

- Anticancer Activity: Research indicates that p-Benzoquinone derivatives can inhibit cancer cell proliferation by targeting cellular mechanisms such as topoisomerase II inhibition. The cytotoxic effects are often linked to their ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

- Antimicrobial Properties: The compound exhibits antimicrobial effects against various pathogens, suggesting potential for developing new antibacterial agents. Its electrophilic nature enables it to interact with biological nucleophiles such as thiols and amines, which can disrupt protein function and lead to cell death.

Industry

In industrial applications, p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- is utilized in:

- Dyes Production: It acts as an intermediate in synthesizing dyes due to its reactive nature.

- Photographic Developers: The compound is involved in the formulation of photographic chemicals.

- Polymerization Inhibitors: It is used to prevent unwanted polymerization reactions in various chemical processes.

Antiproliferative Effects in Cancer Cells

A study investigating related compounds found that modifications at specific positions on the aromatic ring significantly influenced their activity. Compounds with hydroxymethyl groups showed marked inhibition of mammalian cell growth, suggesting similar potential for p-Benzoquinone derivatives.

Inhibition of Topoisomerase II

Research indicated that the inhibition of topoisomerase II is a crucial mechanism through which these compounds exert their anticancer effects. This suggests that p-Benzoquinone could similarly inhibit this enzyme, leading to disrupted DNA replication in cancer cells .

Mechanism of Action

The mechanism of action of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- involves its ability to undergo redox reactions. It can act as an electron acceptor in various biochemical pathways, interacting with molecular targets such as enzymes and proteins. The compound’s quinone structure allows it to participate in electron transfer processes, which are crucial in many biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a. p-Benzoquinone (unsubstituted)

- Molecular formula : C₆H₄O₂

- Key properties : High redox activity, low solubility in polar solvents due to lack of hydrophilic groups.

- Applications : Used as a building block in polymer chemistry and as an oxidizing agent .

b. p-Benzoquinone, 2-methyl

- Molecular formula : C₇H₆O₂

- Key properties: The methyl group increases hydrophobicity and stabilizes the quinone ring via electron-donating effects. This compound exhibits slower oxidation kinetics compared to unsubstituted p-benzoquinone .

c. p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-

- Molecular formula : C₈H₈O₃

- Key properties : The hydroxymethyl group introduces polarity, enhancing solubility in aqueous media. This substituent also facilitates nucleophilic reactions (e.g., esterification or glycosylation) at the -CH₂OH site, making it versatile for synthetic modifications .

Data Table: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Substituents | Solubility (Polarity) | Key Reactivity Features |

|---|---|---|---|---|

| p-Benzoquinone | C₆H₄O₂ | None | Low | High redox activity |

| p-Benzoquinone, 2-methyl | C₇H₆O₂ | -CH₃ at C2 | Moderate | Electron-donating stabilization |

| p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | C₈H₈O₃ | -CH₂OH at C2, -CH₃ at C5 | High | Nucleophilic -CH₂OH site, ROS modulation |

| p-Benzoquinone imine (61-B) | C₈H₅F₃N₂O₂ | -CF₃, -NH groups | Variable | Electrophilic imine center |

Biological Activity

p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- is a derivative of benzoquinone, characterized by its unique structural features, including both hydroxymethyl and methyl groups. This compound has garnered interest in medicinal chemistry due to its significant biological activities, particularly its potential anti-cancer and anti-microbial properties. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The chemical structure of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- can be represented as follows:

This compound features a six-membered aromatic ring with two ketone groups, which contribute to its reactivity and biological activity. The presence of the hydroxymethyl group enhances its solubility and stability compared to simpler quinones.

Biological Activity Overview

Research indicates that p-Benzoquinone derivatives exhibit various biological activities, including:

- Anticancer Activity: Studies have shown that compounds similar to p-Benzoquinone can inhibit cancer cell proliferation by targeting key cellular mechanisms such as topoisomerase II inhibition . The cytotoxic effects are often linked to their ability to form reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

- Antimicrobial Properties: The compound has been reported to possess antimicrobial effects against various pathogens, making it a candidate for developing new antibacterial agents .

The biological activity of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- is primarily attributed to its electrophilic nature, allowing it to interact with biological nucleophiles such as thiols and amines. This interaction can lead to:

- Alkylation of Proteins: The compound can form covalent bonds with proteins, potentially disrupting their function and leading to cell death.

- Redox Cycling: p-Benzoquinones can undergo redox reactions that produce ROS, contributing to cellular damage and apoptosis in tumor cells .

Case Studies

-

Antiproliferative Effects in Cancer Cells:

A study investigating the antiproliferative effects of benzopsoralens (related compounds) found that modifications at specific positions on the aromatic ring significantly influenced their activity. Compounds with hydroxymethyl groups showed marked inhibition of mammalian cell growth, suggesting similar potential for p-Benzoquinone derivatives . -

Inhibition of Topoisomerase II:

Research on related compounds indicated that the inhibition of topoisomerase II is a crucial mechanism through which these compounds exert their anticancer effects. This suggests that p-Benzoquinone could similarly inhibit this enzyme, leading to disrupted DNA replication in cancer cells .

Comparative Analysis

The following table summarizes the biological activities of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- compared to other benzoquinones:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | Moderate | Yes | Topoisomerase inhibition, ROS |

| 1,4-Benzoquinone | High | Moderate | Alkylation, redox cycling |

| 2-Hydroxy-1,4-naphthoquinone | High | Yes | ROS generation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(hydroxymethyl)-5-methyl-p-benzoquinone, and how can purity be optimized?

- Methodology : Synthesis typically involves oxidation of substituted hydroquinones or phenolic precursors. For example, potassium dichromate (K₂Cr₂O₇) in sulfuric acid (H₂SO₄) is a common oxidizing agent for generating quinones from phenolic derivatives . To introduce the hydroxymethyl group, hydroxymethylation via formaldehyde under controlled pH or enzymatic catalysis may be employed. Purification can be achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires HPLC with UV detection (λ = 254 nm) or NMR spectroscopy (¹H/¹³C) .

Q. How can spectroscopic and chromatographic techniques characterize the structure of 2-(hydroxymethyl)-5-methyl-p-benzoquinone?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) reveals signals for the aromatic protons (δ 6.8–7.2 ppm), hydroxymethyl (-CH₂OH, δ 4.5–5.0 ppm), and methyl (-CH₃, δ 2.2–2.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ 185–190 ppm) and substituent positions .

- Mass Spectrometry : High-resolution MS (ESI⁺) identifies the molecular ion peak [M+H]⁺ at m/z 154.1 (calculated for C₈H₈O₃). Fragmentation patterns distinguish the hydroxymethyl group .

- FT-IR : Strong C=O stretches (~1650 cm⁻¹) and O-H bonds (~3400 cm⁻¹) .

Q. What are the basic redox properties of 2-(hydroxymethyl)-5-methyl-p-benzoquinone, and how are they experimentally determined?

- Methodology : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals redox potentials (E₁/₂) for the quinone/hydroquinone couple. The hydroxymethyl group may shift E₁/₂ compared to unsubstituted p-benzoquinone due to electron-donating effects. UV-Vis spectroscopy tracks absorbance changes during reduction (e.g., with Na₂S₂O₄) .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence the antioxidant mechanism of 2-(hydroxymethyl)-5-methyl-p-benzoquinone in biological systems?

- Methodology : The hydroquinone form acts as a radical scavenger via electron donation, similar to idebenone . Electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) quantifies free radical (e.g., •OH, O₂•⁻) scavenging efficiency. Comparative studies with vitamin E assess antioxidant potency. Computational modeling (DFT) evaluates substituent effects on redox potentials and radical stabilization .

Q. What experimental and computational approaches resolve discrepancies in thermodynamic data for p-benzoquinone derivatives?

- Methodology : Conflicting ΔfH° (formation enthalpy) values (e.g., -305 kJ/mol vs. -315 kJ/mol ) are addressed by:

- Differential Scanning Calorimetry (DSC) : Measures heat flow during controlled oxidation/reduction.

- Computational Validation : Gaussian simulations (B3LYP/6-31G*) calculate thermodynamic parameters and compare with experimental data .

Q. How do substitution patterns (hydroxymethyl, methyl) affect regioselective reactions in 2-(hydroxymethyl)-5-methyl-p-benzoquinone?

- Methodology : The hydroxymethyl group directs electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to itself. Competitive reactions (e.g., bromination in CCl₄) monitored by LC-MS or ¹H NMR reveal regioselectivity. Kinetic studies (UV-Vis) under varying temperatures quantify activation energies .

Q. What advanced analytical techniques are used to study the stability and degradation pathways of 2-(hydroxymethyl)-5-methyl-p-benzoquinone?

- Methodology :

- Accelerated Stability Testing : HPLC-MS identifies degradation products (e.g., demethylated or oxidized derivatives) under stress conditions (40°C, 75% RH) .

- EPR Spin Trapping : Detects transient radicals formed during photodegradation .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks influencing stability .

Q. How can conflicting data on the compound’s bioactivity be systematically addressed?

- Methodology : Dose-response studies (MTT assays) in cell cultures (e.g., neuronal cells) clarify concentration-dependent effects. Meta-analysis of literature data identifies variables (e.g., solvent, pH) causing discrepancies. Redox proteomics tracks protein adducts formed during quinone-mediated oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.